Cadmium, methyl-

Description

Contextualization within Organocadmium Chemistry

Organocadmium chemistry involves the study of compounds containing a direct chemical bond between a carbon and a cadmium atom. mdma.chresearchgate.net Cadmium's position in Group 12 of the periodic table, alongside zinc and mercury, means their chemistries share many common features. mdma.chresearchgate.net The simplest and most well-known methylcadmium compound is dimethylcadmium (B1197958), a linear molecule with a C-Cd bond length of approximately 213 picometers. mdma.chresearchgate.net Organocadmium compounds, including methylcadmium species, are characteristically sensitive to air, light, and moisture. mdma.chresearchgate.net

Significance in Advanced Chemical and Environmental Science Research

The significance of methylcadmium compounds in advanced chemical research is multifaceted. Historically, they have been utilized as reagents in organic synthesis, particularly for the preparation of ketones from acyl chlorides. researchgate.net This application, however, has seen a decline with the advent of less toxic alternatives. researchgate.net In the realm of materials science, dimethylcadmium has been employed as a precursor in metalorganic chemical vapour deposition (MOCVD) for the synthesis of II-VI semiconductor materials, such as cadmium selenide and cadmium telluride thin films for solar cell applications. organicreactions.orgresearchgate.net It has also been used in the synthesis of colloidal nanocrystals. researchgate.net

From an environmental science perspective, the study of methylcadmium is predominantly driven by the toxicity of cadmium. researchgate.net While the environmental fate and transport of inorganic cadmium have been extensively studied, the specific roles and behaviors of its organometallic forms, such as methylcadmium, are less understood. The potential for biomethylation of cadmium in the environment, a process well-documented for mercury, presents a significant area of research to ascertain the environmental risks associated with methylcadmium species.

Evolution of Research Interest in Methylcadmium Compounds

Research interest in methylcadmium compounds began with their initial synthesis in the early 20th century. Dimethylcadmium and diethylcadmium were first prepared in 1917 by Erich Krause. researchgate.net For a considerable period, the primary focus of research was on their application in organic synthesis, capitalizing on their unique reactivity.

The latter half of the 20th century and the beginning of the 21st century saw a shift in research focus towards materials science. The burgeoning field of semiconductors and nanotechnology provided a new avenue for the application of high-purity organometallic compounds. Dimethylcadmium became a key precursor in MOCVD for producing thin films with desirable electronic and optical properties. organicreactions.orgresearchgate.net More recently, the inherent toxicity of dimethylcadmium has steered research towards developing safer alternative precursors, marking another evolution in the study of these compounds. organicreactions.org

Current Research Imperatives and Knowledge Gaps for Methylcadmium Species

Current research on methylcadmium is largely dictated by the dual needs of advancing materials science and understanding environmental toxicology. A significant imperative is the development of less hazardous and more efficient precursors for MOCVD to replace the highly toxic and volatile dimethylcadmium.

Several knowledge gaps persist in the field. A major area of uncertainty is the environmental chemistry of methylcadmium. The extent of cadmium biomethylation in various ecosystems, and the subsequent fate, transport, and degradation pathways of the resulting methylcadmium species are not well-established. This is a critical research area for accurately assessing the environmental risks posed by cadmium pollution.

Furthermore, while the general toxicity of cadmium is well-documented, the specific toxicokinetics and toxicodynamics of methylcadmium compounds compared to their inorganic counterparts require more in-depth investigation. Understanding these differences is crucial for a comprehensive toxicological profile of cadmium. The development of advanced analytical techniques for the routine detection and quantification of methylcadmium species at trace levels in complex environmental and biological matrices also remains a challenge.

Detailed Research Findings

Synthesis and Properties of Methylcadmium Compounds

The most common method for synthesizing dimethylcadmium involves the reaction of a cadmium dihalide with an excess of a methylating agent, such as a methyl Grignard reagent or methyllithium, in an appropriate solvent like diethyl ether. organicreactions.org

Table 1: Physical and Chemical Properties of Dimethylcadmium

| Property | Value |

| Chemical Formula | Cd(CH₃)₂ |

| Molar Mass | 142.484 g/mol |

| Appearance | Colorless liquid |

| Density | 1.985 g/mL |

| Melting Point | -4.5 °C |

| Boiling Point | 106 °C |

| Solubility in Water | Reacts with water |

Data sourced from Wikipedia organicreactions.org

Dimethylcadmium is a weak Lewis acid and is known to form adducts with various Lewis bases. organicreactions.org

Reactivity and Applications in Organic Synthesis

Organocadmium reagents, including dimethylcadmium, are known for their moderate reactivity, which allows for a degree of selectivity in organic synthesis. researchgate.net They are less nucleophilic than the corresponding organozinc or Grignard reagents. researchgate.net This property is advantageously used in the synthesis of ketones from acyl chlorides, as the organocadmium reagent does not typically react further with the ketone product to form a tertiary alcohol. researchgate.net

The general reaction is as follows:

2 R'COCl + R₂Cd → 2 R'COR + CdCl₂

However, the presence of salts, often from the in-situ generation of the organocadmium reagent, can increase its nucleophilicity, leading to less selective reactions. researchgate.net

Role in Materials Science: MOCVD Precursor

Dimethylcadmium has been a significant precursor in the MOCVD of cadmium-containing thin films, such as CdTe and CdS, which are important materials for photovoltaic applications. researchgate.netup.ac.zamdpi.com The choice of precursor and the deposition parameters have a direct impact on the properties of the resulting thin films.

Table 2: MOCVD Parameters for CdTe Thin Film Deposition using Dimethylcadmium

| Parameter | Range/Value | Effect on Film Properties |

| Substrate Temperature | 305 - 470 °C | Influences growth rate and material utilization. mdpi.com |

| Precursor Partial Pressure | DMCd = 3.48 Torr | Affects the stoichiometry and growth rate of the film. mdpi.com |

| Total Flow Rate | 0.5 - 1.0 L/min | Impacts deposition uniformity and material utilization. mdpi.com |

Research has shown that the growth rate of CdTe thin films using MOCVD is sensitive to both the substrate temperature and the partial pressures of the reactants. mdpi.com Computational fluid dynamics modeling has been used to simulate the deposition process and optimize conditions for uniform film growth. up.ac.zamdpi.com

Environmental Chemistry of Methylcadmium

The environmental chemistry of methylcadmium is an area with significant knowledge gaps. While the biogeochemical cycling of other heavy metals like mercury, including their biomethylation, has been extensively studied, the processes for cadmium are less clear. The potential for microorganisms to methylate cadmium in anaerobic sediments is a concern, as organometallic compounds can have different toxicity, mobility, and bioaccumulation potential compared to their inorganic forms.

The degradation of methylcadmium in the environment is also not well understood. Like other organometallics, it is expected to be sensitive to air, light, and moisture, which would lead to its decomposition. researchgate.net However, the rates and products of these degradation pathways in various environmental compartments (soil, water, air) have not been thoroughly investigated.

Advanced Analytical Techniques for Detection and Characterization

The detection of trace amounts of methylcadmium requires sophisticated analytical techniques capable of elemental speciation. Hyphenated techniques, which combine a separation method with a sensitive detection method, are particularly well-suited for this purpose.

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful tool for the speciation of volatile organometallic compounds. mdma.ch In this technique, the different methylcadmium species would be separated on a gas chromatographic column and then introduced into the ICP-MS for sensitive and element-specific detection. This allows for the quantification of individual organocadmium compounds in a complex matrix. While this technique is well-established for organotin and organomercury compounds, its application to methylcadmium in environmental samples is not as widely reported.

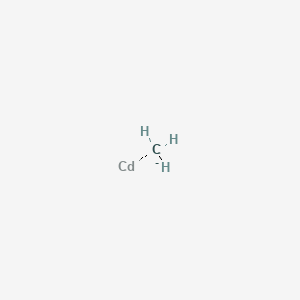

Structure

2D Structure

Properties

CAS No. |

42217-97-0 |

|---|---|

Molecular Formula |

CH3Cd- |

Molecular Weight |

127.45 g/mol |

IUPAC Name |

cadmium;carbanide |

InChI |

InChI=1S/CH3.Cd/h1H3;/q-1; |

InChI Key |

SMNQDJUNLYMAFF-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Cd] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Methylcadmium Compounds

Established Synthetic Routes to Methylcadmium Species

The primary methods for synthesizing simple methylcadmium compounds involve transmetalation, electrochemical techniques, and direct alkylation reactions.

Transmetalation is the most common and widely employed method for preparing methylcadmium species. wikipedia.org This approach involves an exchange reaction where a cadmium salt, typically a cadmium dihalide, is treated with a more electropositive organometallic reagent, such as a methyl Grignard reagent or methyllithium. wikipedia.orgwikipedia.org

The general reaction involves the treatment of a cadmium dihalide with two equivalents of the methylating agent. wikipedia.org For example, dimethylcadmium (B1197958) can be synthesized by reacting cadmium bromide with methylmagnesium bromide in a suitable solvent like diethyl ether. wikipedia.orggoogle.com Similarly, organolithium reagents are effective; for instance, diphenylcadmium is prepared by reacting cadmium bromide with phenyllithium. wikipedia.orglscollege.ac.in

The reaction proceeds by transferring the methyl group from magnesium or lithium to cadmium, forming the dialkylcadmium compound and a metal halide salt. wikipedia.org The choice of cadmium halide (e.g., cadmium bromide, cadmium chloride, cadmium iodide) and methyl halide (e.g., chloromethane, bromomethane, iodomethane) for preparing the initial Grignard reagent can be varied. google.com

| Cadmium Salt | Methylating Agent | Product | Solvent | Reference |

|---|---|---|---|---|

| Cadmium bromide (CdBr₂) | Methylmagnesium bromide (CH₃MgBr) | Dimethylcadmium (Cd(CH₃)₂) | Diethyl ether | wikipedia.orgwikipedia.org |

| Cadmium chloride (CdCl₂) | Methyllithium (CH₃Li) | Dimethylcadmium (Cd(CH₃)₂) | Not specified | wikipedia.org |

| Cadmium bromide (CdBr₂) | Ethylmagnesium bromide (C₂H₅MgBr) | Diethylcadmium (Cd(C₂H₅)₂) | Diethyl ether | wikipedia.org |

| Cadmium bromide (CdBr₂) | Phenyllithium (C₆H₅Li) | Diphenylcadmium (Cd(C₆H₅)₂) | Not specified | wikipedia.orglscollege.ac.in |

An alternative to traditional chemical synthesis is the direct electrochemical reaction of cadmium metal with alkyl halides. thieme-connect.de This method allows for the synthesis of organocadmium halides, which are compounds of the formula RCdX. The process involves the electrochemical reduction of a cadmium anode in a solution containing an alkyl halide. thieme-connect.de

The products of this synthesis are typically stabilized as adducts with neutral monodentate or bidentate organic ligands (L), forming species such as R¹CdX•L₂ or R¹CdX•LII. thieme-connect.de Tetrapropylammonium salts of organocadmium dihalides, with the general formula Pr₄N[R¹CdX₂], can also be prepared via direct electrochemical reduction in a methanol (B129727) and benzene (B151609) mixture. thieme-connect.de This technique has been used to synthesize a variety of organocadmium halides, including those with methyl, ethyl, and phenyl groups. thieme-connect.de

| Formula | R¹ Group | Halide (X) | Ligand (L or LII) | Reference |

|---|---|---|---|---|

| Pr₄N[MeCdI₂] | Methyl | Iodide | None (salt) | thieme-connect.de |

| MeCdI•bpy | Methyl | Iodide | 2,2'-bipyridine (bpy) | thieme-connect.de |

| EtCdBr•bpy | Ethyl | Bromide | 2,2'-bipyridine (bpy) | thieme-connect.de |

| PhCdBr•bpy | Phenyl | Bromide | 2,2'-bipyridine (bpy) | thieme-connect.de |

Direct reaction between cadmium metal and an alkyl halide can produce organocadmium species, though this method often requires specific conditions. For the reaction to proceed effectively, highly polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexamethylphosphoric triamide (HMPA) are necessary. thieme-connect.de

A more versatile approach involves the use of "active cadmium slurries." These slurries, prepared by vaporizing and condensing the metal, can react with alkyl iodides in both polar and nonpolar solvents to yield the corresponding alkylcadmium iodide. For example, ethyliodocadmium can be formed by refluxing ethyl iodide with an active cadmium slurry in solvents like hexane, toluene, or THF. thieme-connect.de

Advanced Synthetic Strategies and Ligand Design for Methylcadmium Derivatives

Beyond the synthesis of simple dimethylcadmium, research has focused on creating more complex derivatives with tailored properties by introducing different functional groups or ligands.

The introduction of fluorine into the alkyl chain of organocadmium compounds can significantly enhance their thermal stability. wikipedia.org This trend is consistent with observations in other classes of organometallic compounds. While specific synthetic routes for methyl-fluoroalkyl cadmium compounds are not extensively detailed, the general principles of organometallic synthesis would apply.

The synthesis of alkenyl derivatives has been more specifically described. These compounds can be generated through the direct addition of a haloalkene to cadmium metal. For instance, the reaction of iodotrifluoroethylene (B1293506) with cadmium metal yields the corresponding alkenylcadmium derivative. wikipedia.org This method provides a direct pathway to unsaturated organocadmium species. wikipedia.orglscollege.ac.in

Methylcadmium alkoxides and alkylthiolates are derivatives where one methyl group of dimethylcadmium is replaced by an alkoxide (-OR) or alkylthiolate (-SR) group. These compounds are typically prepared by reacting dimethylcadmium with a stoichiometric amount of the corresponding alcohol or thiol. thieme-connect.deresearchgate.net

The reaction of dimethylcadmium with alcohols (R-OH) leads to the formation of methylcadmium alkoxides, [MeCdOR]n, with the elimination of one equivalent of methane. researchgate.net Many of these alkoxides, such as [MeCdOMe]₄ and [MeCdOtBu]₄, exist as tetrameric aggregates in solution and in the solid state, often adopting a distorted cubane-type structure with a Cd₄O₄ core. researchgate.netresearchgate.net The t-butoxide derivative is an exception, existing as a dimer. researchgate.net

Similarly, reaction with thiols (R-SH) produces methylcadmium thiolates. thieme-connect.de A related synthesis involves reacting a cadmium methyl derivative, such as [Tm(Bu(t))]CdMe, with thiobenzoic acid to form the thiocarboxylate derivative [Tm(Bu(t))]Cd[κ¹-SC(O)Ph]. nih.gov

| Compound Class | Precursors | Product Formula | Structural Feature | Reference |

|---|---|---|---|---|

| Alkoxide | Cd(CH₃)₂ + CH₃OH | [MeCdOMe]₄ | Tetrameric cubane | researchgate.netresearchgate.net |

| Alkoxide | Cd(CH₃)₂ + (CH₃)₃COH | [MeCdOtBu]₂ | Dimeric | researchgate.net |

| Alkoxide | Cd(CH₃)₂ + C₂H₅OH | [MeCdOEt]₄ | Tetrameric | researchgate.netresearchgate.net |

| Thiocarboxylate | [Tm(Bu(t))]CdMe + C₆H₅COSH | [Tm(Bu(t))]Cd[SC(O)Ph] | Monomeric | nih.gov |

Advanced Analytical Methodologies for Methylcadmium Speciation

Principles and Importance of Speciation Analysis for Organocadmium Compounds

Speciation analysis is the process of identifying and quantifying the different chemical forms of an element in a sample. numberanalytics.comthermofisher.com For cadmium, this means distinguishing between inorganic cadmium ions (Cd²⁺) and organocadmium compounds like methylcadmium (CH₃Cd⁺). The toxicity, mobility, and bioavailability of cadmium are highly dependent on its chemical form. researchgate.netfrontiersin.org Organocadmium compounds, for instance, may exhibit different toxicological profiles and environmental behaviors compared to their inorganic counterparts. who.intrsc.org Therefore, simply measuring the total cadmium concentration is insufficient for a comprehensive risk assessment. thermofisher.comnih.gov

The fundamental principle of speciation analysis involves a combination of a separation technique and a sensitive detection method. nih.govspeciation.net The separation step isolates the different cadmium species from each other and from the sample matrix, while the detector quantifies the amount of cadmium in each separated fraction. drawellanalytical.com This approach provides crucial information for understanding the biogeochemical cycling of cadmium and its potential impact on ecosystems and human health. researchgate.netanalytik-jena.com The development of advanced analytical methods is essential for detecting the often low concentrations of these species in environmental and biological samples. frontiersin.orgnih.gov

Chromatographic-Mass Spectrometric Coupling Techniques

The coupling of chromatography with mass spectrometry is a powerful tool for the speciation of organometallic compounds, offering both high separation efficiency and extremely sensitive, element-specific detection. speciation.netanalytik-jena.com

Gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) is a highly sensitive technique well-suited for the analysis of volatile and thermally stable organometallic compounds. speciation.netthermofisher.com For methylcadmium analysis, the sample is first introduced into the gas chromatograph, where volatile compounds are separated based on their boiling points and interaction with the stationary phase. drawellanalytical.comspeciation.net The separated compounds then elute from the GC column and are transported to the inductively coupled plasma (ICP) torch of the mass spectrometer. speciation.netthermofisher.com

The high-temperature argon plasma of the ICP atomizes and ionizes the incoming molecules, and the resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. spectroscopyonline.com This allows for the specific detection of cadmium isotopes, providing excellent sensitivity and selectivity. speciation.netspectroscopyonline.com One of the major advantages of GC-ICP-MS is its ability to achieve very low detection limits, often in the sub-ng/L range, which is crucial for environmental monitoring. thermofisher.com However, a limitation is that the analytes must be volatile and thermally stable, or be chemically modified (derivatized) to become so. speciation.net

Table 1: Key Characteristics of GC-ICP-MS for Volatile Speciation

| Feature | Description |

| Principle | Separation of volatile compounds by GC followed by elemental detection by ICP-MS. speciation.net |

| Applicability | Volatile and thermally stable organometallic species like dimethylcadmium (B1197958). speciation.net |

| Derivatization | Often required for non-volatile species to make them suitable for GC analysis. speciation.net |

| Sensitivity | Extremely high, with detection limits at the ultra-trace level (ng/L or pg/L). thermofisher.comnih.gov |

| Selectivity | High, due to the mass-specific detection of cadmium isotopes. spectroscopyonline.com |

| Isotopic Analysis | Capable of providing isotopic information, useful for tracer studies. speciation.net |

For non-volatile or thermally unstable organocadmium compounds, high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the method of choice. researchgate.netspectroscopyonline.com This technique separates species in a liquid mobile phase based on their interactions with a stationary phase in the HPLC column. numberanalytics.comdrawellanalytical.com The eluent from the HPLC is then introduced into the ICP-MS for element-specific detection. analytik-jena.comspectroscopyonline.com

HPLC-ICP-MS is a versatile technique that can handle a wide range of sample matrices and analytes without the need for derivatization. spectroscopyonline.com Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed to achieve the desired separation of methylcadmium and other cadmium species. researchgate.netnih.gov The coupling provides excellent sensitivity and selectivity, making it a powerful tool for speciation in complex samples like water, soil extracts, and biological tissues. researchgate.netspectroscopyonline.comspeciation.net

Table 2: Comparison of Chromatographic Speciation Techniques

| Parameter | GC-ICP-MS | HPLC-ICP-MS |

| Analyte Volatility | Required | Not required |

| Sample Matrix | Cleaner samples preferred | Tolerant to complex matrices spectroscopyonline.com |

| Derivatization | Often necessary speciation.net | Generally not needed spectroscopyonline.com |

| Separation Principle | Based on boiling point/volatility drawellanalytical.com | Based on polarity, charge, size drawellanalytical.com |

| Detection Limits | Typically lower (pg/L) thermofisher.com | Very low (ng/L) speciation.net |

| Typical Analytes | Dimethylcadmium | Methylcadmium cation (CH₃Cd⁺) |

Electrochemical Methodologies for Methylcadmium Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the speciation of trace metals, including cadmium. researchgate.netacs.org

Voltammetric techniques, such as anodic stripping voltammetry (ASV), are highly sensitive for the determination of trace metal ions. researchgate.netmdpi.com In stripping voltammetry, the metal ions are first pre-concentrated onto a working electrode by applying a negative potential. researchgate.net Subsequently, the potential is scanned in the positive direction, which strips the accumulated metal back into the solution, generating a current peak whose height is proportional to the concentration of the metal. researchgate.netmdpi.com

For speciation analysis, voltammetric methods can distinguish between "free" metal ions and those complexed with ligands. mdpi.comopenrepository.com The lability of the metal complex (i.e., the rate at which it dissociates) determines its electrochemical response. mdpi.com While direct detection of organometallic species like methylcadmium can be challenging, these techniques are invaluable for studying the interactions of cadmium with organic matter in natural waters and the proportion of electrochemically active cadmium, which often relates to its bioavailability. mdpi.commdpi.com The development of modified electrodes and advanced techniques like competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-AdCSV) has further enhanced the capabilities for speciation studies. researchgate.netacs.org Detection limits are often in the nanomolar range or lower. mdpi.comopenrepository.comrsc.org

Sample Preparation and Preservation Considerations for Methylcadmium Speciation

Proper sample preparation and preservation are paramount in speciation analysis to ensure that the original distribution of species is maintained. speciation.netspeciation.net The stability of methylcadmium and other organometallic species can be affected by various factors, including pH, light, temperature, and microbial activity. speciation.netresearchgate.net

Key considerations for sample handling include:

Storage: Samples should be stored at low temperatures (e.g., < -20°C) and in the dark to minimize degradation. speciation.net

Containers: The choice of container material is important to prevent adsorption losses or contamination. speciation.net

Preservation: Acidification, a common preservation method for total metal analysis, is generally not suitable for speciation as it can alter the chemical form of the analytes. speciation.net

Extraction: For solid samples like soil or sediment, the extraction procedure must be carefully chosen to efficiently remove the target species without causing transformations. organomation.com Freeze-drying is often preferred over oven-drying to preserve the integrity of volatile or thermally labile species. researchgate.net

The validation of each step of the analytical procedure is crucial to avoid artifacts and ensure the quality and reliability of the speciation data. speciation.net

Environmental Biogeochemistry of Methylcadmium

Global Biogeochemical Cycling of Cadmium and Methylated Species

The global distribution of cadmium is a result of both natural and, more significantly, human-induced processes that mobilize this heavy metal into the atmosphere, water, and soil.

Anthropogenic Dispersion and Mobilization Processes of Cadmium

Human activities are the primary drivers of cadmium mobilization in the environment, significantly altering its natural biogeochemical cycle. frontiersin.orgmit.edunih.gov Industrial processes such as mining, smelting, and the refining of non-ferrous metals, particularly zinc, lead, and copper, are major sources of cadmium release. researchgate.netresearchgate.net Cadmium is often found as an impurity in these ores, and its extraction and processing lead to its unintentional release. researchgate.net

The combustion of fossil fuels, especially coal, and the incineration of municipal waste also contribute substantial amounts of cadmium to the atmosphere. frontiersin.orgcanada.ca Agricultural practices, such as the application of phosphate (B84403) fertilizers and sewage sludge to land, introduce cadmium directly into terrestrial ecosystems. researchgate.netcanada.ca Once introduced, cadmium's relatively high volatility and the solubility of many of its compounds in water make it particularly susceptible to mobilization. frontiersin.orgnih.gov It is estimated that anthropogenic emissions of cadmium significantly exceed those from natural sources. frontiersin.org For instance, in the mid-1990s, global cadmium emissions from human activities were estimated at 2,983 tonnes, with Canada's contribution being around 61 tonnes. canada.ca

While the mobilization of inorganic cadmium is well-documented, there is currently no evidence to suggest that organocadmium compounds, such as methylcadmium, occur naturally in the environment. canada.canih.gov

Atmospheric Transport and Deposition Dynamics

Once released into the atmosphere, cadmium can be transported over long distances before being deposited onto land and water surfaces. nih.gov In the air, cadmium and its compounds exist primarily as fine suspended particulate matter. nih.gov The atmospheric transport of these particles allows for the global distribution of cadmium, far from its original emission sources. mit.edu

The deposition of atmospheric cadmium occurs through both wet and dry processes. Wet deposition involves the removal of cadmium from the atmosphere by precipitation, such as rain and snow. Dry deposition is the settling of cadmium-containing particles from the air. The rate of deposition is influenced by factors such as particle size, weather patterns, and the nature of the receiving surface. nih.gov For example, a portion of deposited cadmium can be re-volatilized back into the atmosphere, contributing to its continued cycling. mit.edu

The long-range atmospheric transport of mercury, another heavy metal, is well-established, with its elemental form traveling globally before being oxidized and deposited. mit.edu While the atmospheric chemistry of cadmium is different, its presence in remote ecosystems highlights the effectiveness of atmospheric transport in its global dissemination.

Terrestrial and Aquatic System Partitioning and Distribution

Upon deposition, cadmium partitions between the solid and aqueous phases in both terrestrial and aquatic ecosystems. In soils, cadmium is relatively mobile, and its availability to plants and other organisms is influenced by soil properties such as pH, organic matter content, and the presence of other ions. researchgate.netresearchgate.net Lower soil pH generally increases the solubility and mobility of cadmium, making it more available for uptake by plants. researchgate.net

In aquatic systems, inorganic cadmium compounds can be transported downstream from their point of release due to their high solubility. canada.ca Cadmium can also attach to suspended particles in the water column and settle into the sediment. canada.ca The partitioning of cadmium between the dissolved and particulate phases is a key factor in its bioavailability and potential toxicity to aquatic organisms. tci-thaijo.org In the open ocean, the concentration of dissolved cadmium is typically very low, often less than 0.005 µg/L. nih.gov However, in freshwater systems, particularly those affected by industrial discharge, concentrations can be significantly higher. nih.gov

The fate of cadmium in aquatic environments is complex. For instance, the degradation of zinc cadmium sulfide (B99878) (ZnCdS), a compound used in the past, is influenced by photochemical reactions and humidity, which can lead to the release of cadmium ions. nih.gov While the biogeochemical cycling of inorganic cadmium in these systems is well-documented, the partitioning and distribution of any potential methylcadmium species remain largely uncharacterized due to a lack of evidence for their natural occurrence. canada.canih.gov

Transformations and Speciation in Environmental Compartments

The speciation of cadmium in the environment is a critical determinant of its mobility, bioavailability, and toxicity. While cadmium predominantly exists in its inorganic forms, the potential for its transformation into methylated species through microbial and abiotic processes has been a subject of scientific inquiry.

Microbial Methylation Pathways of Inorganic Cadmium

Microorganisms play a crucial role in the transformation of heavy metals in the environment. One such transformation is biomethylation, a process where microbes add a methyl group to an inorganic metal. This process is well-documented for other heavy metals like mercury, arsenic, and lead. frontiersin.orgnih.gov For instance, certain bacteria can convert mercury (II) into the more toxic and bioaccumulative methylmercury (B97897). frontiersin.org

While the microbial methylation of cadmium is not as well-established, some research suggests it may be possible. There are indications that certain mercury-methylating bacteria might also have the capability to produce methyl lead and methyl cadmium. mdpi.com Another study inferred the transient formation of what may have been methylcadmium by a strain of Pseudomonas. researchgate.net

The process of biomethylation can serve as a detoxification mechanism for some microbes, as the methylated compounds can be more volatile and thus removed from the immediate environment of the cell. frontiersin.orgmdpi.com Plant growth-promoting endophytes, for example, have various mechanisms to cope with heavy metal stress, including biomethylation. mdpi.com However, it is important to note that methylated forms of heavy metals are often more toxic if they enter the food chain. mdpi.com

Despite these indications, the direct enzymatic pathways for microbial cadmium methylation in the environment have not been definitively identified.

Abiotic Transformation Processes Influencing Methylcadmium Fate

In addition to microbial processes, abiotic transformations can also influence the speciation of cadmium in the environment. The chemical environment, including factors like pH and the presence of certain organic molecules, can drive reactions that alter the form of cadmium.

One significant finding is that methylcadmium can be produced abiotically through the reaction of methylcobalamin (B1676134) (a form of vitamin B12) with inorganic cadmium in an aqueous solution. rsc.org Methylcobalamin is known to be involved in the methylation of other metals, and this reaction demonstrates a potential non-enzymatic pathway for the formation of methylcadmium in the environment where both reactants are present.

However, the persistence of organocadmium compounds like methylcadmium in the environment is limited by their instability. Dimethylcadmium (B1197958), for example, is known to decompose rapidly in the presence of air and water. gesamp.org Organocadmium compounds, in general, are sensitive to air, light, and moisture. wikipedia.org This inherent instability is a critical abiotic factor that would control the fate and limit the environmental concentration of any methylcadmium that might be formed.

Influence of Environmental Factors on Methylcadmium Mobility and Fate

Comprehensive studies detailing the influence of environmental factors specifically on the mobility and fate of methylcadmium are absent from the current body of scientific literature. While extensive research exists on how these factors affect inorganic cadmium, this information cannot be directly extrapolated to its methylated form without specific experimental evidence.

There is no available research that specifically investigates the effects of pH and redox potential on the stability, transformation, and mobility of methylcadmium in soil, sediment, or aquatic systems. For inorganic cadmium, lower pH generally increases its solubility and mobility, while changes in redox potential can influence its speciation, for instance, through the formation of insoluble cadmium sulfide under reducing conditions. researchgate.net However, how the presence of a methyl group would alter these dynamics remains unstudied. The stability of the carbon-cadmium bond under varying pH and redox conditions is a critical, yet unexplored, aspect.

Scientific studies on the interaction and complexation of methylcadmium with natural organic matter (NOM) are not available. Research has been conducted on the complexation of inorganic cadmium and other methylated metals, such as methylmercury, with dissolved organic matter (DOM). slu.seresearchgate.netnih.gov For instance, studies on methylmercury have shown that its complexation with DOM is a dominant factor in its speciation in soils. slu.seresearchgate.net These interactions are known to be crucial for the transport and bioavailability of metals. However, without specific research, it is unknown whether methylcadmium would form stable complexes with organic ligands or how such interactions would influence its environmental behavior.

Ecosystem-Level Dynamics and Fluxes of Methylcadmium

There is a complete lack of data and research regarding the ecosystem-level dynamics and fluxes of methylcadmium. The concept of ecosystem-level dynamics involves understanding the movement, transformation, and accumulation of a substance through different trophic levels and environmental compartments. arizona.edulibretexts.org Given that methylcadmium appears to be an unstable compound in the environment, it is unlikely to persist long enough to participate in such complex ecological cycles. gesamp.org Consequently, there are no studies measuring its concentration in various ecosystems or quantifying its flux between water, sediment, and biota.

The table below, which would typically be populated with research findings on ecosystem fluxes, remains empty, highlighting the absence of any published data on this topic.

Table 1: Ecosystem-Level Fluxes of Methylcadmium

No published data available.

| Ecosystem Type | Measured Flux | Research Findings Summary |

| Forest | Data not available | Data not available |

| Wetland | Data not available | Data not available |

| Aquatic | Data not available | Data not available |

| Agricultural | Data not available | Data not available |

Molecular and Cellular Mechanisms of Methylcadmium Interactions

Interaction with Biological Macromolecules and Ligands

The biological activity of methylcadmium is fundamentally dictated by its interactions with essential macromolecules. These interactions can lead to significant alterations in cellular function.

Protein Binding and Conformational Alterations

The binding of metal ions to proteins can induce significant conformational changes, thereby altering their function. nih.govfrontiersin.orgnih.govresearchgate.net While specific studies on methylcadmium are limited, the principles of metal-protein interactions suggest that methylcadmium, like other metal compounds, can bind to proteins. This binding can lead to changes in the protein's three-dimensional structure. nih.govfrontiersin.orgnih.govresearchgate.net For instance, the interaction of metals with enzymes can result in either activation or inhibition of their catalytic activity. The binding process is often complex, involving various classes of interactions that can stabilize different conformational states of the protein. nih.govnih.gov

Metallothioneins, a class of cysteine-rich, low molecular weight proteins, are known for their high affinity for metal ions like cadmium and zinc. nih.govnih.gov It is plausible that methylcadmium also binds to metallothioneins. This binding is a crucial aspect of metal detoxification and homeostasis. nih.gov The thermodynamic properties of metal binding to metallothioneins are complex, with both enthalpic and entropic contributions governing the affinity and specificity of these interactions. nih.gov

| Protein Target | Potential Interaction with Methylcadmium | Consequence of Interaction |

| Enzymes | Binding to active or allosteric sites | Alteration of catalytic activity |

| Metallothioneins | Binding to cysteine residues | Sequestration and detoxification |

| Structural Proteins | Disruption of disulfide bonds | Conformational changes affecting cellular structure |

This table presents potential interactions based on the known behavior of cadmium and other metal compounds, as specific data for methylcadmium is limited.

Nucleic Acid Interactions and DNA Modulation

| Type of Interaction | Potential Mechanism with Methylcadmium | Functional Consequence |

| Direct Binding | Coordination to phosphate (B84403) groups or nucleotide bases | DNA strand breaks, distortion of the double helix |

| Intercalation | Insertion between DNA base pairs (if part of a larger complex) | Interference with DNA replication and transcription |

| Indirect Effects | Inhibition of DNA repair enzymes | Accumulation of DNA damage |

This table outlines potential interaction mechanisms based on studies with other cadmium compounds, as specific research on methylcadmium's DNA interactions is not widely available.

Interaction with Lipid Membranes and Cellular Components

The cell membrane is a primary target for interaction with xenobiotics. rsc.org Studies on inorganic cadmium have shown that it can interact with lipid bilayers, leading to changes in membrane fluidity and integrity. nih.gov Cadmium has been found to induce rigidity in lipid membranes by targeting negatively charged phospholipids (B1166683) such as phosphatidic acid and phosphatidylserine. nih.gov While the specific effects of methylcadmium on lipid membranes have not been extensively detailed, it is conceivable that its lipophilic methyl group could facilitate its interaction with and transport across cellular membranes. The interaction of nanoparticles with lipid membranes has been studied as a model for understanding how foreign materials affect cell integrity, and these studies show that such interactions can range from simple surface deposition to translocation across the bilayer. frontiersin.org

Cellular Transport and Sequestration Pathways

The entry of methylcadmium into cells and its subsequent fate are critical determinants of its toxicity. These processes are mediated by specific transport systems and sequestration mechanisms.

Role of Divalent Metal Transporter-1 (DMT1) and Epithelial Ca2+ Channels (ECaC)

The Divalent Metal Transporter-1 (DMT1) is a key transporter for non-heme iron and also mediates the uptake of other divalent metals, including cadmium. nih.gov Given that DMT1 transports a range of divalent metal ions, it is a likely candidate for the cellular uptake of the cadmium moiety from methylcadmium, particularly after any potential demethylation. The expression of DMT1 is regulated by the body's iron status, which explains why iron deficiency can lead to increased absorption of cadmium. nih.gov While the direct transport of the intact methylcadmium molecule by DMT1 has not been explicitly demonstrated, this transporter represents a probable entry pathway for cadmium into cells. Epithelial calcium channels (ECaC) are another potential route for cadmium entry, leveraging the pathways intended for essential minerals like calcium.

Intracellular Trafficking and Compartmentalization

Once inside the cell, the distribution and storage of metal ions are tightly controlled to prevent toxicity. The intracellular trafficking of cadmium-containing compounds, such as quantum dots, has been shown to involve endosomal and lysosomal pathways. nih.gov The specific surface properties of the compound can influence its trafficking route and subsequent toxicity profile. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the molecular and cellular mechanisms of the chemical compound “Cadmium, methyl-” according to the provided outline. The existing body of research overwhelmingly concentrates on the biological effects of inorganic cadmium (Cd²⁺), with a significant lack of specific data on the interactions of methylcadmium within biological systems.

The scientific literature mentions methylcadmium primarily in the context of organometallic synthesis, where it serves as a chemical reagent. whiterose.ac.ukresearchgate.netcaltech.educaltech.eduthieme-connect.de While its formation in aqueous solutions from methylcobalamin (B1676134) and inorganic cadmium has been demonstrated, and it is known to be biomethylated in the environment, enzymatic methylation of cadmium has not been shown to occur within the human body. rsc.org

Notably, organocadmium compounds are generally unstable in air and water, which limits their persistence in the natural environment. epa.gov One study indicated that methylcadmium chloride might exhibit greater nephrotoxicity than inorganic cadmium in cats, but the underlying mechanisms for this observation were not detailed. epa.gov

Therefore, constructing a scientifically accurate article that strictly adheres to the requested sections on metallothionein (B12644479) synthesis, modulation of gene expression, and induction of oxidative stress for methylcadmium is not feasible due to the absence of dedicated research findings on these specific interactions. The extensive knowledge available in these areas pertains almost exclusively to inorganic cadmium.

Theoretical and Computational Investigations of Methylcadmium Systems

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the bonding and electronic properties of methylcadmium compounds. diva-portal.org These methods, ranging from semi-empirical to high-level ab initio techniques, allow for the detailed examination of molecular orbitals, charge distributions, and spectroscopic parameters.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying metal complexes, including those of cadmium, due to its favorable balance of accuracy and computational cost. rsc.orgrsc.org DFT calculations have been successfully applied to investigate the geometries, electronic properties, and stability of various methylcadmium complexes. researchgate.netjacsdirectory.com For instance, DFT has been used to calculate the 113Cd chemical shifts in compounds like dimethylcadmium (B1197958), providing results that are in good agreement with experimental data, particularly when solvent effects are considered. researchgate.net

Studies have shown that DFT can accurately predict structural parameters, such as the linear geometry of dimethylcadmium with a C-Cd bond length of approximately 213 pm. wikipedia.org Furthermore, DFT calculations are instrumental in understanding the nature of the metal-ligand bonding in more complex methylcadmium systems, helping to rationalize their observed structures and reactivity. jyu.firesearchgate.net For example, thermodynamic considerations from DFT calculations have revealed the favorability of forming various terminations of Cd4S4 core nanoclusters from a dimethylcadmium precursor. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. numberanalytics.comnih.gov The selection of these components is a critical step in obtaining reliable theoretical predictions for methylcadmium systems.

For heavy elements like cadmium, appropriate basis sets that can account for relativistic effects are often necessary. dpantazis.org Basis sets such as the Karlsruhe def2 family (e.g., def2-TZVP) and the LANL2DZ effective core potential are commonly employed for cadmium. researchgate.net Studies comparing different basis sets have shown that for calculating properties like 113Cd chemical shifts, basis sets like the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets outperform simpler ones like 3-21G. researchgate.net The choice of basis set can significantly impact the calculated energies and geometries, making a convergence study advisable to ensure the reliability of the results. google.com

The exchange-correlation functional approximates the complex many-body electron exchange and correlation interactions. southampton.ac.ukstanford.edu A vast number of XC functionals are available, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals. southampton.ac.uk For organometallic complexes, hybrid functionals like B3LYP are frequently used and have been shown to provide good results for structural parameters and electronic properties of cadmium complexes. jacsdirectory.comrsdjournal.org However, the performance of different functionals can be system-dependent, and there is no universally "best" functional. nih.gov Therefore, researchers often benchmark several functionals against experimental data or higher-level calculations to select the most appropriate one for their specific methylcadmium system of interest. rsc.org

Below is a table summarizing commonly used basis sets and exchange-correlation functionals in computational studies of cadmium compounds.

| Category | Name | Description |

| Basis Sets | Pople Style (e.g., 6-31G*, 6-311+G**) | Split-valence basis sets with polarization and diffuse functions. wikipedia.org |

| Karlsruhe (e.g., def2-SVP, def2-TZVP) | Split-valence and triple-zeta basis sets with polarization functions, recommended for DFT calculations. google.comwikipedia.org | |

| LANL2DZ | An effective core potential (ECP) basis set often used for transition metals. researchgate.net | |

| Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit, primarily for correlated wavefunction methods. wikipedia.org | |

| Exchange-Correlation Functionals | B3LYP | A popular hybrid GGA functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsdjournal.org |

| PBE | A parameter-free GGA functional. southampton.ac.uk | |

| M06 family (M06, M06-2X, M06-L) | Meta-hybrid and meta-GGA functionals with broad applicability. nih.gov | |

| CAM-B3LYP | A long-range corrected hybrid functional. southampton.ac.uk |

Molecular Dynamics Simulations for Methylcadmium Interactions

While quantum chemical methods provide detailed electronic structure information on static systems, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment. ebsco.comnih.gov MD simulations are particularly valuable for understanding dynamic processes involving methylcadmium species in solution and at interfaces.

The behavior of methylcadmium cations in solution is governed by their interactions with solvent molecules and other potential ligands. MD simulations can model the dynamic processes of ligand exchange and complex formation. fudan.edu.cn For example, simulations can track the exchange of solvent molecules in the first solvation shell of a methylcadmium cation with other ligands present in the solution. researchgate.net This is crucial for understanding the stability and reactivity of methylcadmium complexes in different solvent environments. caltech.edu The bonded model in MD, while unable to simulate changes in coordination number, is effective for studying systems where ligand exchange does not occur on the simulation timescale. ambermd.org

The interaction of methylcadmium with surfaces is a key aspect of its environmental fate and biological activity. MD simulations can provide atomic-level insights into how methylcadmium species adsorb onto and interact with various surfaces, such as mineral surfaces or biological membranes. rsc.orgnsps.org.ng For example, simulations can be used to investigate the adsorption of dimethylcadmium onto a semiconductor surface during chemical vapor deposition processes. nasa.gov In a biological context, MD can help to understand how methylcadmium-containing species might interact with the surfaces of proteins or other biomolecules, which is often the initial step in many biological processes. researchgate.netethernet.edu.et

Prediction of Reactivity and Stability Parameters

Computational methods are increasingly used to predict the reactivity and stability of chemical compounds, providing valuable information that can guide experimental work. numberanalytics.comnumberanalytics.com For methylcadmium systems, these predictions are based on a variety of calculated electronic and energetic parameters.

The reactivity of a molecule is often governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). numberanalytics.com The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. jyu.fi DFT calculations are widely used to determine these orbital energies and the resulting HOMO-LUMO gap for methylcadmium complexes. jyu.finih.gov

Other reactivity descriptors that can be calculated include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): A measure of the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron density can be polarized.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

These parameters can be used to compare the relative reactivity of different methylcadmium species and to predict their behavior in chemical reactions, such as their susceptibility to nucleophilic or electrophilic attack. europa.eu For instance, the reactivity of a cadmium hydride compound was compared to its zinc analogue by analyzing their reactions with various electrophiles, indicating the Cd-H bond is more susceptible to metathesis. nsf.gov

The following table provides a conceptual overview of how these parameters are interpreted.

| Parameter | Formula | Interpretation |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical stability and reactivity. A larger gap suggests higher stability. jyu.fi |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the tendency of electrons to escape the system. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a species. |

Computational Studies on Biological Recognition and Binding Mechanisms (e.g., molecular docking with biomolecules)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com This method is widely applied in drug discovery and to understand the interactions of toxic compounds with biological macromolecules like proteins and DNA. mdpi.comscielo.org.mxnih.gov

While specific molecular docking studies focusing solely on the methylcadmium radical are scarce, research on related cadmium compounds provides significant insights. Cadmium ions (Cd²⁺) are known to have a high affinity for sulfhydryl (-SH) groups in cysteine residues within proteins. nih.gov Computational docking studies have been performed to explore the binding of heavy metals, including cadmium, to key amino acid residues in proteins like Hsp70. researchgate.net These in silico analyses help identify the specific binding pockets and the nature of the interactions, which are often coordinated with residues such as Asp, Glu, His, and Cys. researchgate.net

Similarly, the interaction of cadmium complexes with DNA has been investigated computationally. mdpi.com Studies on cadmium-phenanthroline compounds, for example, use modeling to explore binding modes such as intercalation between base pairs or binding within the major or minor grooves of the DNA helix. mdpi.commdpi.com These interactions are stabilized by electrostatic forces, van der Waals contacts, and π-π stacking. scielo.org.mxmdpi.com Such studies provide a framework for predicting how a reactive species like methylcadmium, if formed in a biological system, might interact with and potentially damage these crucial biomolecules.

Table 3: Representative Molecular Docking Results for Cadmium-Containing Species Illustrates typical data obtained from docking studies of cadmium complexes with biomolecules.

| Ligand | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues/Mode |

|---|---|---|---|

| Cd(II) ion | Hsp70 Protein | N/A (Qualitative) | Asp, Asn, Glu, Cys, His researchgate.net |

| [Cd(phen)₃]²⁺ | DNA | N/A (Qualitative) | External Groove Binding mdpi.com |

| [Cd₂(phen)₄(H₂O)₂]⁴⁺ | DNA | N/A (Qualitative) | Coordination to N7 of Guanine; Intercalation mdpi.com |

Degradation and Biotransformation Pathways of Methylcadmium

Abiotic Degradation Mechanisms in Environmental Media

In the environment, methylcadmium can be broken down through non-biological processes, primarily driven by photochemical reactions and hydrolysis. These abiotic degradation pathways are significant in transforming the chemical structure of methylcadmium, which influences its environmental behavior.

Photochemical Transformations

Organocadmium compounds, including methylcadmium, are known to be sensitive to light wikipedia.orgwikipedia.org. The energy from sunlight can induce the cleavage of the carbon-cadmium (C-Cd) bond, a process known as photolysis. In studies on diarylcadmium compounds, photochemical decomposition was observed to proceed via the initial cleavage of the aryl-cadmium bonds nih.gov. This suggests a similar mechanism for methylcadmium, where the absorption of light energy would lead to the homolytic cleavage of the C-Cd bond, generating methyl radicals and a cadmium-containing species. The resulting highly reactive methyl radicals can then participate in a variety of secondary reactions, such as dimerization to form ethane or reaction with other environmental constituents. The cadmium species would likely be converted to more stable inorganic forms.

Hydrolytic Cleavage of Carbon-Cadmium Bonds

Methylcadmium is also susceptible to hydrolysis, a chemical reaction with water. The compound reacts with water, leading to the cleavage of the carbon-cadmium bond and the formation of methane gas and cadmium hydroxide wikipedia.orgebi.ac.uk. This reaction is a significant pathway for the abiotic degradation of methylcadmium in aqueous environments.

This hydrolytic process effectively transforms the volatile and toxic methylcadmium into methane, a common natural gas, and the less mobile cadmium hydroxide. The rate of this reaction is influenced by environmental factors such as temperature and pH.

Microbial Degradation and Demethylation Processes

Microorganisms, including bacteria and fungi, play a crucial role in the biogeochemical cycling of metals and can facilitate the degradation of organometallic compounds. While specific research on methylcadmium is limited, the principles of microbial metal detoxification and organometallic degradation provide a framework for understanding its potential biotransformation.

Bacterial and Fungal Biotransformation Mechanisms

Bacteria and fungi have evolved various mechanisms to detoxify their environment from harmful substances, including heavy metals and organometallic compounds nih.govmdpi.com. Biotransformation of these compounds can involve processes such as demethylation, which is the cleavage of the methyl group from the metal atom nih.govresearchgate.netnih.gov. For instance, microbial communities have been shown to be actively involved in both the methylation and demethylation of mercury, another toxic heavy metal nih.gov. This suggests that analogous pathways may exist for methylcadmium.

Fungi, in particular, are known for their ability to biotransform a wide range of hazardous organic compounds through their enzymatic systems nih.govmdpi.com. Fungal species could potentially metabolize methylcadmium, breaking the carbon-cadmium bond and rendering the cadmium less bioavailable or toxic.

| Microbial Group | Potential Biotransformation Mechanism | Reference |

| Bacteria | Reductive or oxidative cleavage of the carbon-metal bond (demethylation), similar to mercury cycling. | researchgate.netnih.gov |

| Fungi | Enzymatic degradation and transformation of the organic moiety of the organometallic compound. | nih.govmdpi.com |

Enzyme-Mediated Breakdown and Detoxification

The breakdown of organometallic compounds by microorganisms is an enzymatic process. Specific enzymes are responsible for recognizing and cleaving the carbon-metal bond. While the specific enzymes involved in methylcadmium degradation have not been extensively studied, enzymes such as oxidoreductases and lyases are known to be involved in the cleavage of carbon-carbon and other bonds nih.govnih.govresearchgate.netusu.eduillinois.edu.

In the context of demethylation, as observed for mercury, the process can be either oxidative or reductive nih.gov. Reductive demethylation often involves a set of genes organized in the mer operon, which encodes for enzymes that cleave the mercury-carbon bond and reduce the resulting ionic mercury to a less toxic elemental form researchgate.netnih.gov. It is plausible that bacteria capable of degrading methylcadmium possess analogous enzymatic systems that can target the carbon-cadmium bond. These enzymes would catalyze the cleavage of the methyl groups, releasing them as methane or carbon dioxide, and leaving behind a cadmium ion that can then be sequestered or effluxed by the cell.

Phytoremediation and Plant-Mediated Transformations

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, contain, or render harmless environmental contaminants nih.govbepls.commdpi.comnih.gov. While there is extensive research on the phytoremediation of inorganic cadmium, the specific interactions between plants and methylcadmium are not well-documented. However, the general mechanisms of plant uptake and detoxification of cadmium provide a basis for understanding how plants might respond to methylcadmium contamination.

Plants primarily absorb cadmium from the soil through their root systems nih.govnih.govmdpi.comresearchgate.netscielo.br. The uptake is mediated by transporters for essential mineral nutrients such as zinc, iron, and calcium, due to the chemical similarities between these ions and cadmium (Cd²⁺) nih.govnih.gov. Once inside the plant, cadmium can be transported to various tissues, including the shoots and leaves nih.govnih.gov.

For plants to play a role in the remediation of methylcadmium, they would first need to be able to take up this organometallic form from the soil. It is possible that methylcadmium is first degraded in the rhizosphere (the soil region around the roots) by soil microbes, with the resulting inorganic cadmium then being taken up by the plant.

Alternatively, if methylcadmium is taken up directly, it would likely undergo transformation within the plant tissues. Plants possess a range of detoxification mechanisms to cope with heavy metal toxicity. These include chelation by molecules such as phytochelatins and metallothioneins, and compartmentalization into vacuoles, which sequesters the toxic metal away from sensitive metabolic processes nih.gov. It is conceivable that these detoxification pathways could also act on the cadmium released from methylcadmium following its internal degradation.

| Phytoremediation Process | Description | Relevance to Methylcadmium |

| Phytoextraction | Plants absorb contaminants from the soil and accumulate them in their harvestable tissues. | If methylcadmium is taken up and cadmium is accumulated, this process could remove cadmium from the soil. |

| Phytotransformation | Plants break down organic contaminants through metabolic processes. | Plants could potentially metabolize the methyl group of methylcadmium. |

| Phytostabilization | Plants reduce the mobility and bioavailability of contaminants in the soil. | Plant roots could potentially immobilize methylcadmium or its degradation products in the rhizosphere. |

| Phytovolatilization | Plants take up contaminants and release them into the atmosphere in a modified, less toxic form. | It is unknown if plants can transform methylcadmium into a volatile form. |

Further research is needed to elucidate the specific uptake and transformation pathways of methylcadmium in various plant species to fully assess the potential of phytoremediation for this particular contaminant.

Despite a comprehensive search for scientific literature, detailed information focusing specifically on the degradation and biotransformation pathways of the chemical compound methylcadmium in plants is not available. The vast majority of research has concentrated on the interactions of inorganic cadmium (Cd2+) with soil and plants.

Therefore, it is not possible to generate a scientifically accurate article on the degradation and biotransformation of methylcadmium in plants, including its uptake, rhizosphere interactions, and internal plant transformation mechanisms, as per the requested outline.

Current scientific understanding primarily addresses the following aspects of inorganic cadmium, which cannot be directly extrapolated to methylcadmium without specific research:

Plant Uptake and Rhizosphere Interactions of Inorganic Cadmium: Research indicates that the bioavailability of inorganic cadmium (Cd2+) in the soil is influenced by factors such as soil pH, organic matter content, and the presence of root exudates. researchgate.netnih.govpjoes.com Plants absorb inorganic cadmium through transporters for essential minerals like zinc, iron, and calcium. frontiersin.orgmdpi.com The rhizosphere microbiome can also play a role in mobilizing or immobilizing inorganic cadmium, thereby affecting its availability to plants. frontiersin.org

Internal Plant Responses to Inorganic Cadmium: Once inside the plant, inorganic cadmium is known to induce oxidative stress. researchgate.netnih.govnih.gov Plants employ various detoxification mechanisms, such as chelation with phytochelatins and sequestration into vacuoles, to mitigate the toxic effects of inorganic cadmium. nih.govnih.gov These processes are part of the plant's general response to heavy metal stress.

The influence of methylation on the uptake of environmental contaminants by plants has been studied for some organic pollutants, where methylation can alter hydrophobicity and subsequently affect plant uptake and translocation. nih.gov However, specific studies on how the methyl group in methylcadmium affects these processes are lacking. There is no available research detailing any enzymatic or redox-driven processes within plants that would lead to the degradation or transformation of the methylcadmium compound itself.

Given the absence of specific data on methylcadmium, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific pathways of methylcadmium degradation and biotransformation in plant systems.

Mechanisms of Bioaccumulation in Biological Systems

Uptake Routes and Absorption Processes in Organisms

Organisms can accumulate cadmium compounds from their environment through several primary pathways, including direct absorption from the surrounding medium (water or air) and assimilation from their diet. industrialchemicals.gov.aunih.gov In aquatic environments, uptake can occur via respiratory surfaces like gills or through the gut from ingested food and sediment. epa.govnih.gov In terrestrial ecosystems, plants absorb these compounds primarily through their root systems from the soil. scielo.br

In aquatic organisms such as fish, gills represent a major site for the direct uptake of waterborne cadmium. epa.govnih.gov The large surface area and high vascularization of gills, designed for efficient gas exchange, also facilitate the absorption of dissolved metal ions directly from the water. nih.gov The constant flow of water over the gills ensures continuous exposure, allowing for the passive and active transport of cadmium into the bloodstream, from where it can be distributed to various tissues. nih.govnih.gov Studies have shown that gills often exhibit high concentrations of accumulated cadmium, reflecting their role as a primary absorption site. researchgate.netnih.gov Similarly, the skin can also serve as a surface for absorption. iaea.org

The dietary pathway is another significant route for cadmium bioaccumulation in both aquatic and terrestrial organisms. researchgate.netnih.gov This occurs when organisms consume food, water, or sediment containing cadmium. Once ingested, the compound can be assimilated across the gut lining and into the circulatory system. iaea.org The efficiency of this assimilation varies depending on the food source and the specific organism. nih.govpeercommunityjournal.org For instance, research on the freshwater decapod Macrobrachium australiense indicated that the assimilation efficiency of cadmium was comparable for sediment and algae but lower for carrion. nih.gov A study on the amphipod Gammarus fossarum found that the assimilation efficiency for cadmium was higher from ingested leaves than from larvae. peercommunityjournal.org For many species, the dietary route can be the predominant source of total accumulated cadmium. nih.gov

Table 1: Cadmium Assimilation Efficiency in Gammarus fossarum from Different Food Sources

| Food Source | Assimilation Efficiency (AE) |

| Alder Leaves | 39% |

| Chironomid Larvae | 19% |

Source: Adapted from research on trophic transfer in Gammarus fossarum. peercommunityjournal.org

For plants, the primary route of cadmium uptake is through the root system from the soil or sediment. epa.govscielo.br Cadmium enters the roots mainly in its ionic form (Cd²⁺), which lacks a specific transporter and thus co-opts channels for essential divalent cations like zinc (Zn²⁺), iron (Fe²⁺), and calcium (Ca²⁺). nih.govnih.gov The process involves several steps:

Adsorption: Cd²⁺ ions are first adsorbed onto the surface of root cells. nih.gov

Transport Across Membranes: The ions are then transported across the plasma membrane of root epidermal cells into the root cortex. mdpi.comfrontiersin.org This movement can occur through both the apoplastic (between cells) and symplastic (through cells) pathways. nih.govmdpi.com

Xylem Loading: Finally, cadmium is loaded into the xylem, the primary water-conducting tissue, for long-distance transport from the roots to the aerial parts of the plant, including stems, leaves, and eventually fruits and seeds. mdpi.comfrontiersin.org

While most absorbed cadmium tends to accumulate in the roots, a portion is translocated to the shoots, where it can enter the food chain. epa.govscielo.br

Factors Influencing Bioaccumulation Kinetics and Extent

The rate and degree of cadmium bioaccumulation are not constant but are influenced by a complex interplay of environmental conditions and the biological characteristics of the organism. researchgate.netnih.gov

The bioavailability of cadmium in the environment is heavily dependent on the surrounding physical and chemical parameters. ntnu.no

pH: Lower pH (more acidic conditions) generally increases the solubility of cadmium ions, making them more available for uptake by organisms in both aquatic and soil environments. epa.govmdpi.com

Water Hardness: The presence of other divalent cations, particularly calcium (Ca²⁺), which contributes to water hardness, can decrease cadmium uptake. This is due to competition between cadmium and calcium ions for the same biological uptake sites on gills and roots.

Organic Carbon Content: Dissolved and particulate organic carbon (like humic acids) in water and soil can bind to cadmium, forming complexes. nih.gov This binding can reduce the concentration of free, bioavailable cadmium ions, thereby lowering uptake rates. ntnu.no

Salinity: In aquatic environments, increasing salinity can affect cadmium speciation and bioavailability. For instance, the formation of cadmium-chloride complexes can alter uptake kinetics. nih.gov

Temperature: Higher temperatures can increase the metabolic rate of organisms, which may lead to accelerated respiratory rates and consequently, increased gill-mediated uptake of cadmium. mdpi.com

Table 2: Influence of Environmental Factors on Cadmium Bioavailability and Bioaccumulation

| Factor | Effect on Bioavailability | Consequence for Bioaccumulation |

| Low pH (Acidic) | Increases solubility of Cd²⁺ | Higher uptake potential. epa.govmdpi.com |

| High Water Hardness (High Ca²⁺) | Decreases free Cd²⁺ due to competition | Lower uptake potential. |

| High Organic Carbon | Decreases free Cd²⁺ due to complexation | Lower uptake potential. nih.govntnu.no |

| High Temperature | No direct effect on availability | Can increase uptake rate due to higher metabolism. mdpi.com |

The inherent biological traits of an organism play a crucial role in determining how it accumulates cadmium. researchgate.netolympianwatertesting.com

Species: Different species, even within the same environment, exhibit varied abilities to absorb, metabolize, and excrete cadmium, leading to different accumulation patterns. researchgate.net These differences are linked to variations in physiology, feeding habits, and metabolic rates. mdpi.comolympianwatertesting.com

Age and Size: An organism's age and size often correlate with its cadmium burden. In many cases, older and larger individuals show higher concentrations because they have had a longer period of exposure to the contaminant. wur.nl However, younger organisms may sometimes accumulate metals faster due to higher metabolic and growth rates. olympianwatertesting.com

Trophic Level and Feeding Habits: An organism's position in the food web and its specific diet determine its exposure through ingestion. olympianwatertesting.com Predators at higher trophic levels can accumulate contaminants from their prey.

Intracellular Accumulation and Storage Mechanisms

Metallothioneins (MTs) are low-molecular-weight, cysteine-rich proteins known to be involved in the detoxification and homeostasis of heavy metals, including cadmium. nih.govjpccr.euplos.org These proteins can bind with cadmium ions through their thiol groups, sequestering the metal and reducing its potential toxicity within the cell. jpccr.euplos.org The binding of cadmium to metallothionein (B12644479) is a critical protective mechanism, as non-MT-bound cadmium is more toxic. nih.gov While metallothioneins are crucial in managing cadmium toxicity, specific studies detailing their interaction with and sequestration of the methylated form, methylcadmium, are not available in the provided search results.

In plants, vacuolar compartmentalization is a key strategy for detoxifying heavy metals. encyclopedia.pubsciopen.com This process involves the transport and sequestration of toxic metal ions into the vacuole, effectively isolating them from metabolic processes in the cytoplasm. encyclopedia.pubresearchgate.net This sequestration is often facilitated by the formation of complexes with ligands such as phytochelatins. encyclopedia.pubresearchgate.net While this mechanism is well-documented for cadmium ions (Cd2+), specific research on the vacuolar compartmentalization of methylcadmium is not present in the available literature. encyclopedia.pubsciopen.comresearchgate.net

Trophic Transfer and Biomagnification Mechanisms in Aquatic and Terrestrial Food Webs

The potential for methylcadmium to be transferred through and magnified in aquatic and terrestrial food webs is an area with limited specific research. While cadmium, in general, has been shown to biomagnify in some specific food webs, the behavior of methylcadmium is not well-documented. umt.edunih.gov

One study indicated that a substance referred to as "MDM," which could potentially be a methylcadmium compound, demonstrated a low potential for trophic transfer. canadagazette.gc.ca The study reported an empirical biomagnification factor (BMF) of less than 1, suggesting that the substance is unlikely to be transferred from one trophic level to the next highest level in the studied food web. canadagazette.gc.ca

In aquatic ecosystems, the trophic transfer of metals can be complex, with some studies showing biomagnification of cadmium in specific food chains, such as those based on epiphytes and gastropods. nih.govnih.gov However, other studies have found no significant biomagnification of cadmium through the food chain. nih.gov There is a lack of specific data on the trophic transfer and biomagnification of methylcadmium in both aquatic and terrestrial environments.

Table 1: Research Findings on Cadmium and Methylcadmium Bioaccumulation

| Compound/Topic | Research Finding | Source(s) |

| Methylcadmium | The transient formation has been inferred in laboratory settings, but it has not been detected in biota or the natural environment. | slideshare.net |

| "MDM" (potential methylcadmium compound) | An empirical biomagnification factor (BMF) of <1 suggests it is unlikely to transfer between trophic levels. | canadagazette.gc.ca |

| Cadmium (general) | Can be sequestered by metallothioneins, which reduces its toxicity. | nih.govjpccr.euplos.org |

| Cadmium (general) | Plants utilize vacuolar compartmentalization for detoxification. | encyclopedia.pubsciopen.comresearchgate.net |

| Cadmium (general) | Has been shown to biomagnify in some aquatic food webs, particularly those involving epiphytes and gastropods. | umt.edunih.gov |

Future Research Directions and Unanswered Questions in Methylcadmium Chemistry

Development of Novel Organocadmium Reagents with Tunable Reactivity for Advanced Synthesis

While the synthetic utility of organocadmium compounds has been historically limited due to their high toxicity and reactivity, modern synthetic chemistry presents opportunities to develop novel reagents with more controlled and selective properties. wikipedia.org The reactivity of organometallic complexes is primarily governed by their coordinating ligands. researchgate.net Future research will likely focus on the design and synthesis of new ligands that can modulate the electronic and steric properties of the cadmium center. This could lead to organocadmium reagents with tunable reactivity, allowing for more precise and efficient chemical transformations. researchgate.net